molecular formula C9H5NO4 B1309418 5-Nitro-1-benzofuran-2-carbaldehyde CAS No. 23145-18-8

5-Nitro-1-benzofuran-2-carbaldehyde

Cat. No. B1309418
CAS RN: 23145-18-8
M. Wt: 191.14 g/mol
InChI Key: NJHFCKIZFVVFTC-UHFFFAOYSA-N
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Description

5-Nitro-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a nitro group at the 5-position and a formyl group at the 2-position distinguishes this compound and can influence its chemical behavior and reactivity. The compound is of interest due to its potential applications in various fields, including organic synthesis and sensor technology.

Synthesis Analysis

The synthesis of compounds related to 5-Nitro-1-benzofuran-2-carbaldehyde has been explored in the literature. For instance, derivatives of 1-benzofuran-4-carbaldehyde have been synthesized, which share a similar core structure. The synthesis involves the formation of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofurans. These compounds are synthesized to exist in solution as equilibrium mixtures of benzoid and quinoid tautomers, which are influenced by solvent polarity and the nature of substituents on the nitrogen atom .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1-benzofuran-2-carbaldehyde and its derivatives is significant due to the tautomeric equilibrium between benzoid and quinoid forms. The quinoid form's fraction increases with solvent polarity and the introduction of electron-acceptor substituents, such as a nitro group. This tautomeric balance is crucial for understanding the compound's reactivity and potential applications in sensing technologies .

Chemical Reactions Analysis

The chemical reactivity of 5-Nitro-1-benzofuran-2-carbaldehyde can be inferred from studies on similar compounds. For example, the Schiff bases derived from related benzofuran carbaldehydes can complex with alkali and alkaline-earth metal cations. This complexation is associated with specific changes in the luminescence spectrum and the state of tautomeric equilibrium. Such findings suggest that derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde could act as tautomeric fluorogenic chemosensors for metal cations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Nitro-1-benzofuran-2-carbaldehyde are not detailed in the provided papers, the properties of its derivatives offer some insights. The introduction of a nitro group and the Schiff base formation can significantly affect the compound's luminescence properties and its ability to form complexes with metal ions. These properties are essential for the development of chemosensors and highlight the compound's potential utility in analytical chemistry .

Scientific Research Applications

Anti-tumor Activity

  • Application Summary : Benzofuran compounds have been shown to have strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to cancer cells in a laboratory setting .
  • Results : One study found that a particular benzofuran compound had significant cell growth inhibitory effects on various types of cancer cells .

Anti-hepatitis C Virus Activity

  • Application Summary : A recently discovered macrocyclic benzofuran compound has been shown to have anti-hepatitis C virus activity .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the virus in a laboratory setting .
  • Results : The macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-bacterial Activity

  • Application Summary : Benzofuran compounds have been shown to have strong antibacterial activities .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to bacteria in a laboratory setting .
  • Results : The results can vary depending on the specific benzofuran compound and the type of bacteria, but generally, benzofuran compounds have been shown to inhibit bacterial growth .

Anti-oxidative Activity

  • Application Summary : Benzofuran compounds have been shown to have strong anti-oxidative activities . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its anti-oxidative properties .
  • Results : The results can vary depending on the specific benzofuran compound, but generally, benzofuran compounds have been shown to have strong anti-oxidative properties .

Anti-viral Activity

  • Application Summary : Some benzofuran compounds have been shown to have anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the virus in a laboratory setting .
  • Results : The macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Inhibitor of Cytochrome P450 2A6

  • Application Summary : Some benzofuran compounds, including potentially 5-Nitro-1-benzofuran-2-carbaldehyde, have been investigated as inhibitors of Cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism . This could be useful in smoking reduction therapy .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its inhibitory effects on CYP2A6 .
  • Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent and selective CYP2A6 inhibitors .

Anti-inflammatory Activity

  • Application Summary : Some benzofuran compounds have been shown to have anti-inflammatory activities . They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its anti-inflammatory properties .
  • Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent anti-inflammatory agents .

Anti-fungal Activity

  • Application Summary : Benzofuran compounds have been shown to have strong anti-fungal activities . They can inhibit the growth of various types of fungi .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to fungi in a laboratory setting .
  • Results : The results can vary depending on the specific benzofuran compound and the type of fungi, but generally, benzofuran compounds have been shown to inhibit fungal growth .

Anti-malarial Activity

  • Application Summary : Some benzofuran compounds have been shown to have anti-malarial activities . They can inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the parasite in a laboratory setting .
  • Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent anti-malarial agents .

Safety And Hazards

The safety data sheet for 5-Nitro-1-benzofuran-2-carbaldehyde indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzofuran compounds, including 5-Nitro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

5-nitro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFCKIZFVVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406105
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1-benzofuran-2-carbaldehyde

CAS RN

23145-18-8
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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